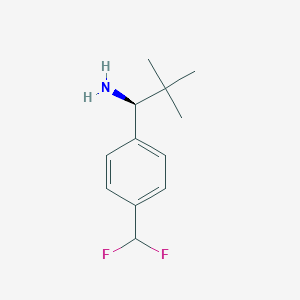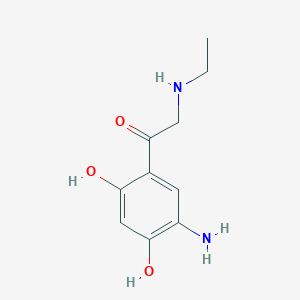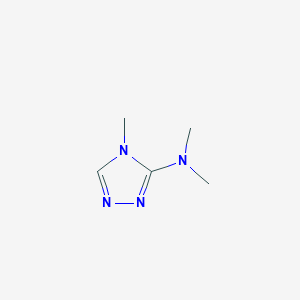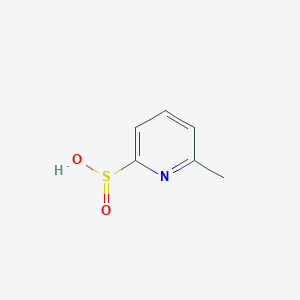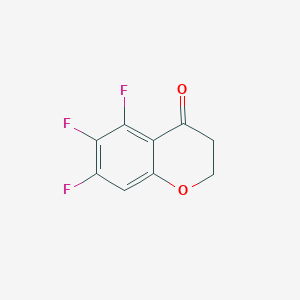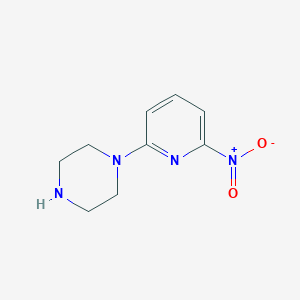
1-(6-Nitropyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazines It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitropyridin-2-yl)piperazine typically involves the reaction of 2-chloro-6-nitropyridine with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The piperazine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed:
Reduction: 1-(6-Aminopyridin-2-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(6-Nitropyridin-2-yl)piperazine primarily involves its interaction with specific molecular targets:
Urease Inhibition: The compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea.
Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, modulating their activity and affecting cellular pathways involved in microbial growth and cancer cell proliferation.
Comparación Con Compuestos Similares
1-(6-Nitropyridin-2-yl)piperazine can be compared with other pyridylpiperazine derivatives:
1-(3-Nitropyridin-2-yl)piperazine: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.
1-(6-Aminopyridin-2-yl)piperazine: The reduced form of this compound, with an amino group instead of a nitro group, showing different chemical properties and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H12N4O2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
1-(6-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2 |
Clave InChI |
BPAFHFRVZUOBOB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



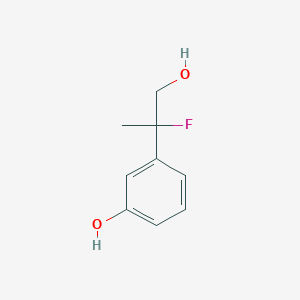
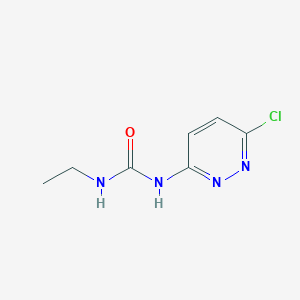
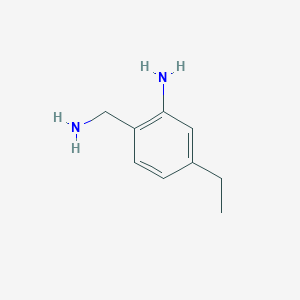
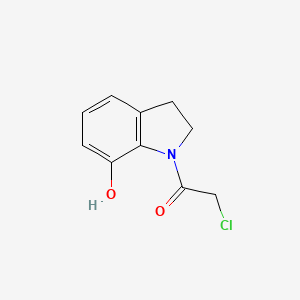
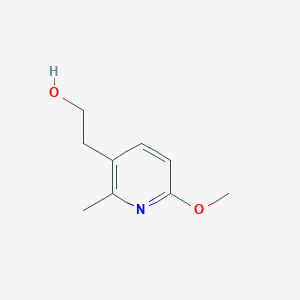
![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
